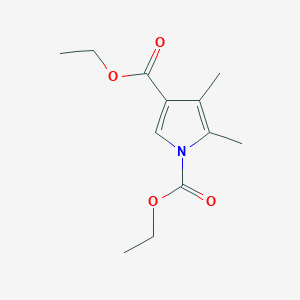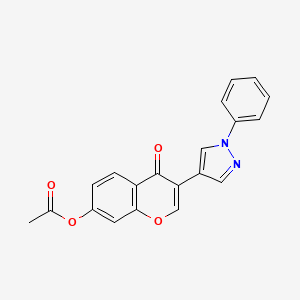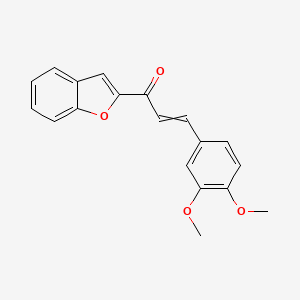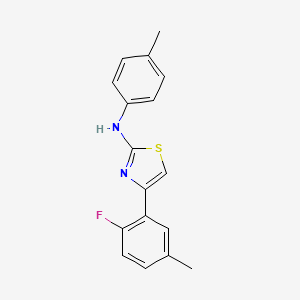
(1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of two chlorine atoms, a phosphonic dichloride group, and a 3,3-dimethyl-2-oxobutyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride typically involves the chlorination of precursor compounds. One common method is the chlorination of dimethyl methylphosphonate using thionyl chloride, which is catalyzed by various amines . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. The use of sulfuryl chloride as an oxidizing agent is another method employed in the synthesis . These methods are optimized for efficiency and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for various applications.
化学反应分析
Types of Reactions
(1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include thionyl chloride, sulfuryl chloride, and various nucleophiles. The reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of chlorine atoms can lead to the formation of phosphonic acid derivatives, while oxidation reactions can produce different phosphonic compounds.
科学研究应用
(1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonic acid derivatives.
Biology: The compound’s reactivity makes it useful in biochemical studies, where it can be used to modify biomolecules.
Medicine: Research into its potential medicinal applications is ongoing, with studies exploring its use in drug development.
Industry: The compound is used in the production of various industrial chemicals, including flame retardants and plasticizers.
作用机制
The mechanism of action of (1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride involves its reactivity with nucleophiles and other chemical species. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds.
相似化合物的比较
Similar Compounds
Methylphosphonyl dichloride: Similar in structure but with different reactivity and applications.
Dimethyl methylphosphonate: A precursor used in the synthesis of (1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial settings.
属性
CAS 编号 |
61211-67-4 |
|---|---|
分子式 |
C6H9Cl4O2P |
分子量 |
285.9 g/mol |
IUPAC 名称 |
1,1-dichloro-1-dichlorophosphoryl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C6H9Cl4O2P/c1-5(2,3)4(11)6(7,8)13(9,10)12/h1-3H3 |
InChI 键 |
YOIFZIOETOAPDP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)C(P(=O)(Cl)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14592295.png)
![Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl-](/img/structure/B14592296.png)

![N-[1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14592309.png)







methyl}(ethoxymethoxy)oxophosphanium](/img/structure/B14592358.png)


